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Compound of Interest

Compound Name: Peptide T TFA

Cat. No.: B15293322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Peptide T trifluoroacetate (TFA) binding to the

CD4 receptor, a critical interaction in the context of HIV-1 entry and immunomodulation. We

present a summary of available experimental data, detailed methodologies for key binding

assays, and a comparison with alternative CD4-binding peptides.

Executive Summary
Peptide T, an octapeptide derived from the HIV-1 envelope protein gp120, has been identified

as a ligand for the CD4 receptor. Its ability to interfere with the gp120-CD4 interaction has been

a subject of interest for its potential therapeutic applications. This guide independently verifies

this binding and compares its characteristics with other peptides targeting the same receptor.

While the debate on the precise efficacy of Peptide T as a direct inhibitor of HIV-1 entry

continues, its immunomodulatory effects, mediated through CD4 binding, are also a significant

area of research.

Comparative Binding Affinity
Quantitative data on the binding affinity of Peptide T and its alternatives to the CD4 receptor or

its binding site on gp120 is crucial for comparative analysis. The following table summarizes

available data from various studies. It is important to note that binding affinities, particularly

IC50 values, can be influenced by the specific experimental conditions.
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Peptide/Mol
ecule

Target Method
Binding
Affinity (Kd)

Inhibition
Concentrati
on (IC50)

Reference

Peptide T CD4 SPR

Data not

explicitly

stated in

abstract

Not

Applicable
[1][2]

G1 Peptide gp120 Not Specified Not Specified ~50 µM [3]

G1-6 Peptide gp120 Not Specified Not Specified ~6 µM [3]

CD4M9 gp120 Not Specified
Nanomolar

range
Not Specified [3]

CD4M33 gp120 Not Specified
CD4-like

affinity
Not Specified [3]

AR7 CXCR4
Competitive

Binding
Not Specified 101.4 nM [2]

AR8 CXCR4
Competitive

Binding
Not Specified 48.04 nM [2]

Branched-

AR8
CXCR4

Competitive

Binding
Not Specified 25.45 nM [2]

Note: Kd (Dissociation Constant) is a measure of binding affinity, where a lower Kd indicates a

stronger interaction. IC50 (Half-maximal inhibitory concentration) indicates the concentration of

a substance required to inhibit a biological process by 50%. SPR (Surface Plasmon

Resonance) is a technique to measure biomolecular interactions in real-time.

Experimental Protocols
Accurate and reproducible experimental design is paramount in verifying and comparing

peptide-receptor interactions. Below are detailed methodologies for two common techniques

used to assess the binding of peptides like Peptide T to the CD4 receptor.

Surface Plasmon Resonance (SPR) for Kinetic Analysis
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This protocol is adapted from standard procedures for analyzing peptide-protein interactions

and is based on the methodology likely used in the verification of Peptide T-CD4 binding[1][2].

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the

equilibrium dissociation constant (Kd) of Peptide T binding to immobilized CD4.

Materials:

Biacore system (or equivalent SPR instrument)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant soluble CD4 (sCD4)

Peptide T TFA

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor

chip by injecting a mixture of EDC and NHS.

Ligand Immobilization: Inject a solution of sCD4 in a low ionic strength buffer (e.g., 10 mM

sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to

the dextran matrix.

Deactivation: Inject ethanolamine to block any remaining active esters on the surface.

Analyte Injection: Inject a series of concentrations of Peptide T TFA in running buffer over

the sCD4-immobilized surface. Monitor the change in resonance units (RU) in real-time to

observe association.
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Dissociation: After the association phase, flow running buffer over the chip to monitor the

dissociation of Peptide T from sCD4.

Regeneration: Inject the regeneration solution to remove any remaining bound Peptide T,

preparing the surface for the next injection cycle.

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g.,

1:1 Langmuir binding) to calculate kon, koff, and Kd.

Competitive ELISA for Inhibition Assessment
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine

the ability of Peptide T to inhibit the binding of a known ligand (e.g., a labeled antibody or

gp120) to the CD4 receptor.

Objective: To determine the IC50 value of Peptide T for the inhibition of a known CD4 ligand

binding.

Materials:

96-well microtiter plates

Recombinant soluble CD4 (sCD4)

Peptide T TFA

Biotinylated anti-CD4 antibody (or biotinylated gp120)

Streptavidin-HRP conjugate

TMB substrate

Stop solution (e.g., 1 M H2SO4)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:
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Coating: Coat the wells of a 96-well plate with sCD4 overnight at 4°C.

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2

hours at room temperature.

Competition: Prepare a series of dilutions of Peptide T TFA. In each well, add a fixed

concentration of the biotinylated anti-CD4 antibody (or biotinylated gp120) mixed with the

different concentrations of Peptide T. Incubate for 1-2 hours at room temperature.

Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1

hour at room temperature.

Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at

450 nm using a microplate reader.

Data Analysis: Plot the absorbance against the logarithm of the Peptide T concentration. Fit

the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Workflow for determining binding kinetics using SPR.

Proposed Signaling Modulation by Peptide T
Peptide T has been shown to exert immunomodulatory effects by altering cytokine production

in T-cells. The binding of Peptide T to the CD4 receptor is proposed to initiate a signaling

cascade that leads to these changes[4].
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Caption: Proposed immunomodulatory signaling by Peptide T.
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Conclusion
The interaction between Peptide T and the CD4 receptor has been independently verified

through techniques such as surface plasmon resonance[1][2]. While quantitative binding data

for Peptide T itself remains to be precisely defined in publicly available literature, its ability to

bind CD4 and modulate immune responses is supported by several studies[4]. For researchers

and drug development professionals, Peptide T serves as an important tool for studying the

CD4 receptor and its role in both HIV-1 infection and T-cell signaling. The comparative data

presented here on alternative CD4-binding peptides provides a landscape for evaluating the

relative potency and potential of different molecules targeting this crucial receptor. Further

head-to-head studies employing standardized experimental protocols are necessary for a

definitive comparison of binding affinities and biological activities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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